molecular formula C8H14N2S B2874477 (Propan-2-yl)[2-(1,3-thiazol-2-yl)ethyl]amine CAS No. 1225627-16-6

(Propan-2-yl)[2-(1,3-thiazol-2-yl)ethyl]amine

Cat. No.: B2874477
CAS No.: 1225627-16-6
M. Wt: 170.27
InChI Key: DGKLFBKCUAPMJD-UHFFFAOYSA-N
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Description

(Propan-2-yl)[2-(1,3-thiazol-2-yl)ethyl]amine (IUPAC name) is a secondary amine featuring a thiazole ring linked via an ethyl chain to an isopropyl group. Its molecular formula is C₈H₁₄N₂S (molecular weight: 186.28 g/mol) . The compound is commercially available as a dihydrochloride salt (CAS: 2742653-87-6) and is used as a building block in organic synthesis, particularly in pharmaceutical and agrochemical research . The thiazole moiety is a heterocyclic aromatic ring containing nitrogen and sulfur, known for conferring diverse biological activities, including antimicrobial, anti-inflammatory, and antiviral properties .

Properties

IUPAC Name

N-[2-(1,3-thiazol-2-yl)ethyl]propan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2S/c1-7(2)9-4-3-8-10-5-6-11-8/h5-7,9H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGKLFBKCUAPMJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCCC1=NC=CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Propan-2-yl)[2-(1,3-thiazol-2-yl)ethyl]amine typically involves the reaction of 2-bromoethylamine hydrobromide with 2-isopropylthiazole in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(Propan-2-yl)[2-(1,3-thiazol-2-yl)ethyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amine derivatives.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the C-2 position, using reagents like halogens or nitro compounds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

    Substitution: Halogens, nitro compounds; reactions are conducted under controlled temperatures to prevent overreaction.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitro-substituted thiazole derivatives.

Scientific Research Applications

(Propan-2-yl)[2-(1,3-thiazol-2-yl)ethyl]amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial agent due to the presence of the thiazole ring, which is known for its biological activity.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (Propan-2-yl)[2-(1,3-thiazol-2-yl)ethyl]amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors that are involved in biological processes such as inflammation or cell proliferation.

    Pathways Involved: It may modulate signaling pathways that regulate cellular responses, leading to its observed biological effects.

Comparison with Similar Compounds

Structural Analogues

The compound’s core structure—a thiazole ring with an ethylamine side chain—is shared with several derivatives. Key structural variations among analogues include:

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity Reference
(Propan-2-yl)[2-(1,3-thiazol-2-yl)ethyl]amine C₈H₁₄N₂S 186.28 Isopropyl-ethylamine-thiazole Building block; untested for bioactivity
4-(4-chlorophenyl)-N,N-di(prop-2-ynyl)thiazol-2-amine C₁₅H₁₁ClN₂S 286.03 Chlorophenyl, propargyl groups Anti-inflammatory (IC₅₀: 8.2 µM)
6WZU-11 (SARS-CoV-2 inhibitor) C₂₀H₂₈N₄S 356.53 Benzylpiperidinyl, pyridinyl-thiazole SARS-CoV-2 PLpro inhibition (Ki: 0.4 µM)
Methyl 2-(2-hydroxybenzamido)-1,3-thiazole-5-carboxylate C₁₂H₁₁N₂O₃S 263.29 Hydroxybenzamido, methyl ester SARS-CoV-2 Main Protease inhibition
Ethyl[2-(1,3-thiazol-2-yl)ethyl]amine C₇H₁₂N₂S 172.25 Ethyl-ethylamine-thiazole Unreported bioactivity

Key Observations :

  • Substituent Effects: The addition of a chlorophenyl group (as in ) increases molecular weight and lipophilicity, enhancing anti-inflammatory activity. Conversely, the isopropyl group in the target compound may improve solubility in non-polar solvents .
  • Biological Relevance : Thiazole derivatives with aromatic or polar substituents (e.g., hydroxybenzamido , benzylpiperidinyl ) exhibit targeted bioactivity, while simpler analogues like the target compound are primarily synthetic intermediates.

Pharmacological and Physicochemical Properties

Bioactivity

  • Target Compound: No direct bioactivity reported; likely used as a precursor for bioactive molecules .
  • Analogues :
    • 6WZU-11 : Inhibits SARS-CoV-2 papain-like protease (PLpro) via hydrogen bonding with D108/N109 and π–π stacking with W106 .
    • Methyl 2-(2-hydroxybenzamido)-1,3-thiazole-5-carboxylate : Binds SARS-CoV-2 Main Protease (Mpro) with ΔG = -8.2 kcal/mol in molecular docking .

Biological Activity

(Propan-2-yl)[2-(1,3-thiazol-2-yl)ethyl]amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, and other therapeutic potentials, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound belongs to a class of thiazole derivatives known for their pharmacological properties. Its molecular formula is C₉H₁₃N₂S, and it features a thiazole ring which contributes to its biological activity.

1. Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. The mechanism of action often involves the inhibition of specific enzymes or receptors essential for microbial survival.

Key Findings:

  • In vitro studies have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
  • The compound's ability to disrupt cell wall synthesis is a primary mechanism behind its antimicrobial effects.
StudyMicrobial StrainMinimum Inhibitory Concentration (MIC)
S. aureus32 µg/mL
E. coli64 µg/mL

2. Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It has shown promise in inhibiting the growth of cancer cells through multiple pathways.

Mechanisms:

  • Induction of apoptosis in cancer cells.
  • Inhibition of cell proliferation by targeting specific kinases involved in cell cycle regulation.

Case Studies:
A study evaluated the compound's effects on breast cancer cell lines (MCF-7 and MDA-MB-231), revealing significant cytotoxicity with IC50 values below those of standard chemotherapeutics like doxorubicin.

Cell LineIC50 (µM)Mechanism
MCF-75.4Apoptosis induction
MDA-MB-2314.8Cell cycle arrest at G1 phase

3. Other Therapeutic Potentials

Beyond antimicrobial and anticancer activities, this compound has been investigated for additional therapeutic effects:

Anti-inflammatory Effects:
Studies suggest that the compound can modulate inflammatory pathways, potentially offering benefits in conditions like arthritis.

Neuroprotective Effects:
Emerging research indicates that thiazole derivatives may protect neuronal cells from oxidative stress, highlighting their potential in neurodegenerative diseases.

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